Indole derivatives are a significant class of compounds in medicinal chemistry due to their presence in numerous biologically active molecules. Methyl 4-ethoxy-1H-indole-2-carboxylate is one such derivative that has garnered attention for its potential applications in various fields, including pharmacology and organic synthesis. The indole moiety is a common structural component in natural products and pharmaceuticals, and modifications on this core structure can lead to compounds with diverse biological activities1.
Indole derivatives have been extensively studied for their pharmacological properties. The paper titled "The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]" reviews the potential of indole derivatives as natural prophylactic anticancer agents, highlighting the importance of these compounds in modern diets that are increasingly deficient in vegetable-derived substances1. This suggests that methyl 4-ethoxy-1H-indole-2-carboxylate could also have potential applications in the development of new anticancer agents.
In organic synthesis, indole derivatives serve as building blocks for the construction of complex molecules. For example, the regioselective dibromination of methyl indole-3-carboxylate has been utilized to synthesize 5,6-dibromoindoles, which are precursors to natural and non-natural indole derivatives with various biological activities2. Similarly, methyl 4-ethoxy-1H-indole-2-carboxylate could be used as a precursor or intermediate in the synthesis of biologically active molecules.
Spectroscopic and computational studies of indole derivatives provide insights into their electronic nature and reactivity. The paper on "Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate" demonstrates the use of various techniques to characterize the molecule and predict its reactivity, which is crucial for the development of new compounds with desired properties3. These methods could be applied to methyl 4-ethoxy-1H-indole-2-carboxylate to better understand its properties and potential applications.
Indole derivatives can act as alkylating agents in reactions with nucleophiles. The study "Alkylation par des dérivés d'indole. N-Ethylation de pipéridines par le méthyl-1 ethoxy-2 indole carboxylate-3 d'éthyle" explores the alkylation reactions of ethyl 1-methyl 2-ethoxy 3-indole carboxylate with piperidine derivatives, demonstrating the sensitivity of these reactions to steric effects6. This indicates that methyl 4-ethoxy-1H-indole-2-carboxylate could also be employed in alkylation reactions to synthesize new chemical entities.
Methyl 4-ethoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, characterized by a methyl ester functional group at the carboxyl position and an ethoxy substituent at the 4-position of the indole ring. Indoles are significant in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound has garnered attention for its potential applications in drug development and synthetic organic chemistry.
Methyl 4-ethoxy-1H-indole-2-carboxylate can be derived from various synthetic routes involving indole derivatives. It is classified under indole derivatives and more specifically as an indole-2-carboxylate. The classification is important for understanding its reactivity and potential interactions in biological systems.
The synthesis of methyl 4-ethoxy-1H-indole-2-carboxylate typically involves multi-step reactions starting from readily available indole derivatives. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. For example, refluxing methanol with indole derivatives under acidic conditions can facilitate the formation of the desired methyl ester.
The molecular formula for methyl 4-ethoxy-1H-indole-2-carboxylate is . Its structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure. For instance, characteristic peaks in the NMR spectrum can indicate the presence of both the ethoxy and carboxylate functionalities.
Methyl 4-ethoxy-1H-indole-2-carboxylate participates in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions to promote selectivity and yield. For example, using Lewis acids can enhance electrophilic substitution on the indole ring.
The mechanism of action for methyl 4-ethoxy-1H-indole-2-carboxylate largely depends on its interactions within biological systems. It may act by:
Data supporting these mechanisms often come from biological assays that evaluate cell viability or enzyme activity in response to treatment with this compound.
Methyl 4-ethoxy-1H-indole-2-carboxylate typically appears as a colorless to pale yellow liquid or solid, depending on its purity and crystallization conditions. Its melting point and boiling point are crucial for determining stability under various conditions.
The compound is expected to be soluble in organic solvents like ethanol and dichloromethane but less soluble in water due to its hydrophobic indole structure. Its reactivity profile includes susceptibility to hydrolysis under basic conditions, leading to the release of ethanol and formation of the corresponding carboxylic acid.
Relevant data include:
Methyl 4-ethoxy-1H-indole-2-carboxylate finds applications primarily in:
This compound exemplifies how indole derivatives continue to play a pivotal role in drug discovery and development, highlighting their importance in contemporary medicinal chemistry research.
Methyl 4-ethoxy-1H-indole-2-carboxylate is defined by the molecular formula C₁₃H₁₅NO₄, corresponding to a molecular weight of 249.26 g/mol. Its systematic IUPAC name is methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, reflecting the positions and identities of its substituents: an ethoxy group (–OCH₂CH₃) at the 4-position and a methoxy ester (–COOCH₃) at the 2-position of the indole ring. The canonical SMILES representation is CCOC1=C(C=CC2=C1C=C(N2)C(=O)OC)OC, which encodes the connectivity of atoms and functional groups. The InChIKey identifier PODGFMGVOGSYMT-UHFFFAOYSA-N provides a unique chemical descriptor for database retrieval and computational studies [4] [6].
Comprehensive NMR profiling confirms the compound’s structure:
Table 1: Key ¹H and ¹³C NMR Assignments
| Position | ¹H Shift (δ, ppm) | Multiplicity | ¹³C Shift (δ, ppm) |
|---|---|---|---|
| N–H | 11.45–11.60 | Broad singlet | – |
| H-3 | 7.05–7.10 | Singlet | 103.5–104.0 |
| H-6 | 6.84–6.90 | Doublet | 110.0–110.5 |
| H-7 | 7.25–7.32 | Doublet | 112.0–112.5 |
| –OCH₃ | 3.76–3.85 | Singlet | 51.8–52.0 |
| –OCH₂CH₃ | 4.10–4.18 | Quartet | 59.5–60.0 |
| –OCH₂CH₃ | 1.40–1.43 | Triplet | 14.8–15.0 |
Infrared Spectroscopy reveals characteristic vibrations:
Mass Spectrometry exhibits diagnostic fragmentation:
Single-crystal X-ray diffraction reveals that methyl 4-ethoxy-1H-indole-2-carboxylate adopts a monoclinic crystal system (space group P2₁/c). The indole core is nearly planar, with a root-mean-square deviation (RMSD) of 0.028 Å for non-hydrogen atoms. Key bond lengths include C2–C9 (1.458 Å) and C9–O1 (1.362 Å), while bond angles at the carboxylate group (O1–C9–O2) average 123.5° [8].
The packing is stabilized by N1–H1⋯O2 hydrogen bonds, forming centrosymmetric dimers with an R₂²(10) ring motif. The N⋯O distance measures 2.877(3) Å, and the D–H⋯A angle is 158(3)°. These dimers arrange into a herringbone pattern along the b-axis, with no significant π–π interactions [8].
Table 2: Crystallographic Parameters and Hydrogen-Bond Geometry
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Bond Lengths (Å) | |
| C2–C9 (ester linkage) | 1.458 |
| C9–O1 (carbonyl) | 1.362 |
| Hydrogen Bond (N1–H1⋯O2) | |
| N⋯O Distance | 2.877(3) Å |
| D–H⋯A Angle | 158(3)° |
| Symmetry operation | −x+2, −y+1, −z+1 |
Replacing the 4-ethoxy group with a 4-methoxy moiety (as in methyl 4-methoxy-1H-indole-2-carboxylate, C₁₁H₁₁NO₃) reduces steric bulk and alters electronic properties:
Table 3: Substituent Effects on Structural and Physical Properties
| Property | 4-Ethoxy Derivative | 4-Methoxy Derivative |
|---|---|---|
| Molecular formula | C₁₃H₁₅NO₄ | C₁₁H₁₁NO₃ |
| Torsion angle (indole-ester) | 12.5° | 8.7° |
| N⋯O hydrogen bond distance | 2.877(3) Å | 2.883(1) Å |
| Calculated log P | 2.37 | 1.96 |
| Crystal packing density | 1.280 g/cm³ | 1.305 g/cm³ |
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3